(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that ensure the incorporation of various functional groups into the final molecule. For instance, the synthesis of fluorine-substituted aromatic compounds can involve nucleophilic substitution reactions with activated nitro precursors, leading to key intermediates such as fluorobenzyl bromides, which are versatile for further chemical transformations (Lemaire et al., 1992).
Molecular Structure Analysis
The molecular structure of related benzodioxole and propenone compounds indicates an E configuration around the C=C double bond, contributing to their planarity and affecting their intermolecular interactions. This structural feature is critical in determining the compound's reactivity and interaction with biological targets (Hongqi Li et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide" can encompass a variety of processes, including condensation, bromination, and nucleophilic substitution. These reactions are pivotal in modifying the compound's chemical structure and properties for specific applications (Sanz et al., 2007).
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide have been synthesized and characterized for their various chemical and physical properties. For instance, benzyl-substituted compounds have been developed and analyzed using various spectroscopic methods. These compounds exhibit significant cytotoxicity, showcasing their potential in various fields like pharmaceuticals and material science (Patil et al., 2011).
Photodynamic Therapy Applications
Compounds with similar structures have been found useful in photodynamic therapy, especially for cancer treatment. For instance, zinc(II) phthalocyanine derivatives have been synthesized and characterized, revealing properties such as high singlet oxygen quantum yield and good fluorescence properties. These features make them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Similar compounds have also been synthesized and evaluated for their antimicrobial properties. For example, a series of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones were synthesized and showed potent antimicrobial activity against various microorganisms, outperforming some reference drugs (Liaras et al., 2011).
Synthesis of Intermediates for Medicinal Chemistry
Compounds with a similar structural motif have been used as intermediates in the synthesis of more complex molecules with potential medicinal applications. For instance, the synthesis of Nilotinib, a tyrosine kinase inhibitor, involved the use of compounds structurally similar to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide (Yu Yankun et al., 2011).
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSLWVDXQANLL-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.